molecular formula C12H13NO B11908765 6-Methoxy-1,4-dimethylisoquinoline CAS No. 115852-10-3

6-Methoxy-1,4-dimethylisoquinoline

Cat. No.: B11908765
CAS No.: 115852-10-3
M. Wt: 187.24 g/mol
InChI Key: GOGVNTDQQMRHHA-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dimethylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of methoxy and methyl groups on the isoquinoline ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis can start with the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-dimethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methoxy-1,4-dimethylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-dimethylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1,4-dimethylisoquinoline
  • 6-Methoxy-3,4-dihydro-1H-isoquinoline
  • Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate

Uniqueness

6-Methoxy-1,4-dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research applications .

Properties

CAS No.

115852-10-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-1,4-dimethylisoquinoline

InChI

InChI=1S/C12H13NO/c1-8-7-13-9(2)11-5-4-10(14-3)6-12(8)11/h4-7H,1-3H3

InChI Key

GOGVNTDQQMRHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1C=C(C=C2)OC)C

Origin of Product

United States

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